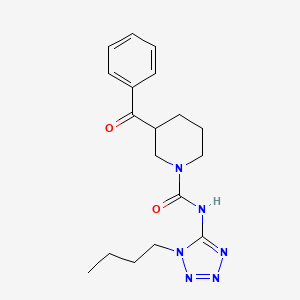
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of piperidine carboxamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
作用機序
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of several signaling pathways involved in metabolism, growth, and differentiation. By inhibiting PTP1B, this compound enhances the activity of insulin receptor and other receptor tyrosine kinases, leading to improved insulin sensitivity, increased energy expenditure, and inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, increased energy expenditure and thermogenesis, and inhibition of tumor growth and metastasis. This compound also regulates the expression of several genes involved in metabolism and inflammation, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide is its selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which may limit its bioavailability and require the use of specialized delivery systems.
将来の方向性
There are several future directions for the research on 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of PTP1B, the exploration of the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, and the investigation of the molecular mechanisms underlying the effects of this compound on metabolism and cancer. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
合成法
The synthesis of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide involves the reaction of 1-butyl-1H-tetrazole-5-carboxylic acid with 3-(benzoyloxy)piperidine in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学的研究の応用
3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTP1B, which is a negative regulator of insulin signaling. In obesity, this compound has been shown to reduce body weight and adiposity by increasing energy expenditure and thermogenesis. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing the activity of PTP1B, which is overexpressed in many cancer types.
特性
IUPAC Name |
3-benzoyl-N-(1-butyltetrazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-3-12-24-17(20-21-22-24)19-18(26)23-11-7-10-15(13-23)16(25)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,19,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZHTHOZNGRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6019404.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6019409.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6019422.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6019440.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6019447.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-3-oxetanyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6019454.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
